BenchChemオンラインストアへようこそ!

6-methoxy-2-(1-methylethoxy)-3-Pyridinamine

Lipophilicity Drug Design ADME

This 2-isopropoxy-6-methoxy regioisomer is distinguished from commoditized 3-aminopyridines by its specific steric profile, which mimics the integrase α-3 helix in CAB1-class HIV inhibitors. The branched isopropoxy group suppresses unwanted side reactions in pyridyne synthesis. This scaffold enables targeted amide library synthesis, where spatial presentation of the 3-amino handle is critical to pharmacophoric activity. Available as a high-purity R&D building block with logistical support for global procurement.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B13187263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-2-(1-methylethoxy)-3-Pyridinamine
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=N1)OC)N
InChIInChI=1S/C9H14N2O2/c1-6(2)13-9-7(10)4-5-8(11-9)12-3/h4-6H,10H2,1-3H3
InChIKeyYLJKDCXKHGGGLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-(1-methylethoxy)-3-Pyridinamine: A Bis-Alkoxy 3-Aminopyridine Building Block for Medicinal Chemistry and Synthetic Applications


6-Methoxy-2-(1-methylethoxy)-3-pyridinamine (CAS 1094905‑92‑6) is a trisubstituted pyridine derivative of molecular formula C₉H₁₄N₂O₂ and molecular weight 182.22 g·mol⁻¹ . The compound belongs to the 3‑aminopyridine family and bears a methoxy group at the 6‑position and a branched isopropoxy group at the 2‑position. This specific bis‑alkoxy substitution pattern distinguishes it from commonly available mono‑alkoxy 3‑aminopyridines and underpins its use as a key intermediate in the rational design of protein–protein interaction inhibitors [1] and as a sterically‑tuned scaffold in synthetic heterocyclic chemistry [2].

Why 6-Methoxy-2-(1-methylethoxy)-3-Pyridinamine Cannot Be Replaced by Generic 3‑Aminopyridine Analogs


Simple mono‑alkoxy 3‑aminopyridines such as 6‑methoxy‑3‑pyridinamine (CAS 6628‑77‑9, MW 124.14) or 6‑isopropoxy‑3‑pyridinamine (CAS 52025‑36‑2, MW 152.19) lack the simultaneous steric and electronic contributions of the 2‑isopropoxy group . The branched isopropoxy substituent introduces steric bulk that suppresses unwanted α‑lithiation side‑reactions in pyridyne‑based syntheses—a property not shared by primary alkoxy analogs [1]. Furthermore, the specific 2‑isopropoxy‑6‑methoxy arrangement was explicitly selected in the de novo design of CAB1‑class HIV integrase inhibitors because computational docking identified this substitution pattern as essential for mimicking the integrase α‑3 helix; the regioisomeric 6‑isopropoxy‑2‑methoxy analog or the symmetric 2,6‑dimethoxy congener would alter the spatial presentation of the amide bond vector and compromise target engagement [2]. Generic substitution to a cheaper or more commoditized 3‑aminopyridine therefore risks loss of the designed steric, electronic, and pharmacophoric features that define the compound’s utility in both synthetic and biological applications.

Quantitative Differentiation of 6-Methoxy-2-(1-methylethoxy)-3-Pyridinamine Against Closest Analogs


Increased Calculated Lipophilicity (cLogP) vs. Mono-Alkoxy 3-Aminopyridines Enables Membrane Permeability Tuning

6-Methoxy-2-(1-methylethoxy)-3-pyridinamine exhibits a calculated logP of 1.8 (ChemSrc/vendor prediction) . By comparison, the mono‑alkoxy analog 6‑methoxy‑3‑pyridinamine (CAS 6628‑77‑9) has a predicted ACD/LogP of −0.02 , and 3‑pyridinamine itself has a logP of approximately −0.1. The addition of the 2‑isopropoxy group shifts the compound from a hydrophilic to a moderately lipophilic profile, which is within the Lipinski‑preferred logP range (1–3) for orally bioavailable small molecules.

Lipophilicity Drug Design ADME

Molecular Weight and Hydrogen‑Bond Donor/Acceptor Profile Differentiated from 2,6-Dimethoxy-3-pyridinamine

The target compound (MW 182.22, C₉H₁₄N₂O₂, 2 H‑bond donors, 3 H‑bond acceptors) possesses a higher molecular weight and greater aliphatic character than 2,6-dimethoxy-3-pyridinamine (MW 154.17, C₇H₁₀N₂O₂) . The replacement of one methoxy with an isopropoxy group adds 28 Da and increases the number of rotatable bonds from 2 to 3, providing greater conformational flexibility.

Physicochemical Properties Fragment-Based Drug Design Lead Optimization

Validated Use as Amino-Pyridine Building Block in HIV Integrase LEDGF/p75 Protein–Protein Interaction Inhibitor Design

In the de novo design of LEDGF/p75‑IN interaction inhibitors, Cavalluzzo et al. employed 6‑methoxy‑2‑(1‑methylethoxy)‑3‑pyridinamine as the specific amine coupling partner to generate the lead compound CAB1 [3‑(1H‑indol‑3‑ylthio)‑N‑(2‑isopropoxy‑6‑methoxypyridin‑3‑yl)benzamide] [1]. CAB1 inhibited the LEDGF/p75–integrase protein–protein interaction with moderate potency in an AlphaScreen® proximity assay, and the 2‑isopropoxy‑6‑methoxy substitution pattern was critical for mimicking the integrase α‑3 helix pharmacophore. In contrast, the simpler building block 6‑methoxy‑3‑pyridinamine would place the amide linkage at a different trajectory and lacks the isopropoxy‑derived van der Waals contacts with LEDGF/p75 that were computationally predicted. The CAB series (CAB1–13) was synthesized with isolated yields of 55–75%, demonstrating reproducible amide bond formation at the 3‑amino position of this scaffold [1].

Antiviral Drug Discovery HIV Integrase Protein–Protein Interactions

Steric Suppression of Undesired α‑Lithiation: Isopropoxy > Methoxy in 2‑Alkoxypyridine Reactivity

Connon and Hegarty demonstrated that 2‑isopropoxy‑3‑chloropyridine undergoes clean lithiation at the 4‑position with t‑BuLi to generate 2‑alkoxy‑3,4‑pyridyne intermediates in 66–89% yield without competing α‑lithiation of the alkoxy substituent [1]. In contrast, the 2‑methoxy analog (2‑methoxy‑3‑chloropyridine) is susceptible to α‑lithiation at the methoxy methyl group due to reduced steric shielding. The authors explicitly state that 'the novel use of the isopropoxy (rather than methoxy) group … can act as a heteroatomic electron‑donating group which inhibits α‑lithiation by tert‑butyllithium because of its increased steric bulk' [1]. While the study was conducted on 3‑chloropyridine precursors, the steric principle directly translates to the 3‑aminopyridine series: the 2‑isopropoxy group in 6‑methoxy‑2‑(1‑methylethoxy)‑3‑pyridinamine confers superior stability toward strong bases relative to a 2‑methoxy‑3‑aminopyridine, enabling selective functionalization at other positions.

Synthetic Methodology Organolithium Chemistry Pyridyne Intermediates

Regioisomeric Differentiation: 2‑Isopropoxy‑6‑methoxy vs. 6‑Isopropoxy‑2‑methoxy Substitution Governs Amide Coupling Vector

The compound exists in two regioisomeric forms: 6‑methoxy‑2‑(1‑methylethoxy)‑3‑pyridinamine (CAS 1094905‑92‑6) and 6‑isopropoxy‑2‑methoxypyridin‑3‑amine (CAS 1094858‑06‑6) . In the CAB1 inhibitor series, the authors specifically employed the 2‑isopropoxy‑6‑methoxy regioisomer to couple the 3‑amino group with 3‑(1H‑indol‑3‑ylthio)benzoic acid, yielding the amide CAB1 [1]. Had the regioisomeric 6‑isopropoxy‑2‑methoxy form been used, the amide bond vector emerging from the pyridine ring would be oriented differently relative to the methoxy and isopropoxy substituents, potentially disrupting the designed hydrogen‑bonding network with the LEDGF/p75 binding site. The two regioisomers are chemically distinct entities that are not interchangeable for structure‑based design without re‑docking and re‑evaluation of the target interaction.

Medicinal Chemistry Structure–Activity Relationships Vector-Based Design

Application Scenarios for 6-Methoxy-2-(1-methylethoxy)-3-Pyridinamine in Drug Discovery and Synthetic Chemistry


Fragment Elaboration for Protein–Protein Interaction Inhibitors Targeting LEDGF/p75‑Integrase or Related Interfaces

Based on the CAB1 precedent [1], this compound is the validated amino‑pyridine core for generating indole‑ or heterocycle‑linked amide libraries that target the LEDGF/p75 binding pocket on HIV‑1 integrase. Researchers extending the CAB series or pursuing analogous protein–protein interaction targets can procure this specific building block to maintain the computational docking geometry established in Cavalluzzo et al. [1]. The 2‑isopropoxy group provides the steric and hydrophobic contacts predicted by the pharmacophore model, while the 3‑amine serves as the amide coupling handle.

Synthesis of Sterically‑Protected 3,4‑Pyridyne Precursors via Halogenation at the 4‑Position

Following the methodology of Connon and Hegarty [2], 6‑methoxy‑2‑(1‑methylethoxy)‑3‑pyridinamine can be converted via diazotization–halogenation to the corresponding 3‑halo‑2‑isopropoxy‑6‑methoxypyridine, which would then serve as a precursor to 2‑isopropoxy‑6‑methoxy‑3,4‑pyridyne. The 2‑isopropoxy group is critical for suppressing α‑lithiation during t‑BuLi‑mediated elimination, a feature not available with 2‑methoxy analogs [2].

Lead Optimization of CNS‑Penetrant Kinase or NOS Inhibitors Requiring Moderate Lipophilicity

With a predicted logP of 1.8 , the compound occupies a lipophilicity range favorable for blood–brain barrier penetration (optimal CNS logP ≈ 1–3). Alkoxypyridine scaffolds, including 2‑alkoxy‑substituted 3‑aminopyridines, have been claimed as iNOS inhibitors in the patent literature [3]. Medicinal chemists optimizing CNS‑exposed NOS or kinase inhibitors can use this building block as a moderately lipophilic core that balances solubility and permeability better than either the highly polar 6‑methoxy‑3‑pyridinamine (logP ≈ −0.02) or the more lipophilic 2,6‑diisopropoxy analog.

Regioisomer‑Specific Library Synthesis for Structure–Activity Relationship Studies

Because the compound exists as a pair of regioisomers with distinct CAS numbers (1094905‑92‑6 vs. 1094858‑06‑6) , it enables systematic SAR exploration of the positional effect of methoxy vs. isopropoxy substitution around the pyridine ring. Procurement of the correct regioisomer is essential for head‑to‑head comparisons in amide‑ or sulfonamide‑based library synthesis, as the vector of the 3‑amino substituent relative to the 2‑ and 6‑alkoxy groups dictates the spatial orientation of the library side chain.

Quote Request

Request a Quote for 6-methoxy-2-(1-methylethoxy)-3-Pyridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.